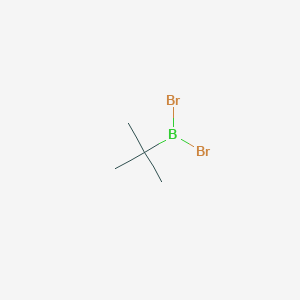
Dibromo(tert-butyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(tert-butyl)borane is an organoboron compound that features a boron atom bonded to two bromine atoms and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromo(tert-butyl)borane can be synthesized through the reaction of tert-butylboronic acid with bromine. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
Dibromo(tert-butyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organoboron compounds.
Reduction Reactions: The compound can be reduced to form tert-butylborane, which is a valuable intermediate in organic synthesis.
Oxidation Reactions: this compound can be oxidized to form boronic acids or boronates, which are useful in cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of bromine atoms.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are employed under mild conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Formation of various organoboron compounds.
Reduction Reactions: Formation of tert-butylborane.
Oxidation Reactions: Formation of boronic acids or boronates.
Scientific Research Applications
Dibromo(tert-butyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds through cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential use in biological labeling and imaging.
Medicine: Research is ongoing to investigate its potential as a precursor for boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of dibromo(tert-butyl)borane involves the interaction of the boron atom with various nucleophiles or electrophiles. The boron atom, being electron-deficient, readily forms bonds with electron-rich species, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- Dibromo(methyl)borane
- Dibromo(ethyl)borane
- Dibromo(isopropyl)borane
Uniqueness
Dibromo(tert-butyl)borane is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and control over the reaction pathway are crucial. Compared to its analogs, this compound offers enhanced stability and reactivity, making it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
106192-86-3 |
|---|---|
Molecular Formula |
C4H9BBr2 |
Molecular Weight |
227.74 g/mol |
IUPAC Name |
dibromo(tert-butyl)borane |
InChI |
InChI=1S/C4H9BBr2/c1-4(2,3)5(6)7/h1-3H3 |
InChI Key |
LVSVXRNMTRHBJA-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)(C)C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
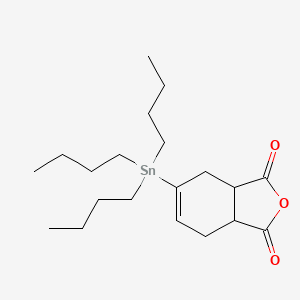
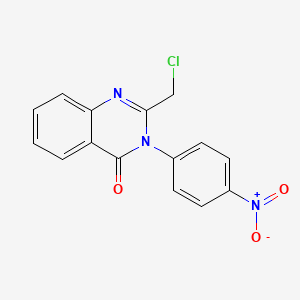
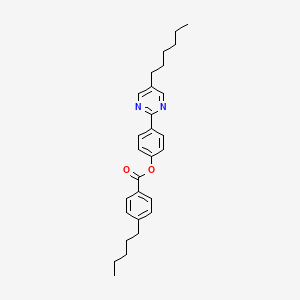
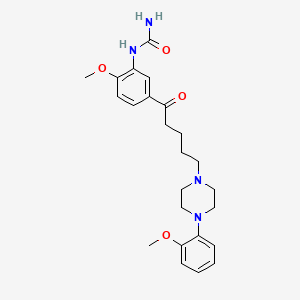
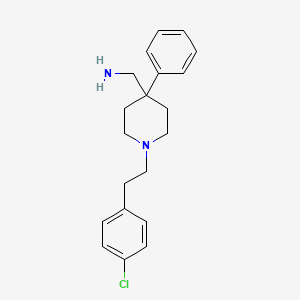
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
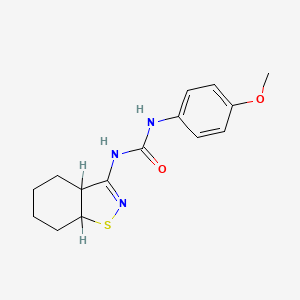
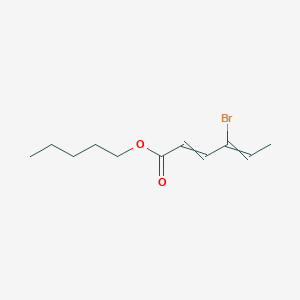

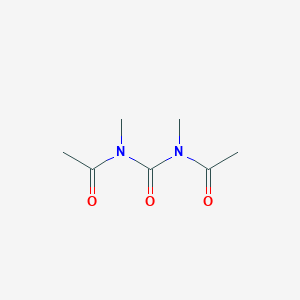
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)
